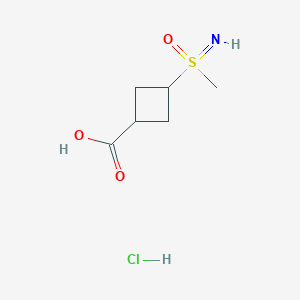

3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride” is a chemical compound. It is related to the class of compounds known as carboxylic acids, which are organic compounds that contain a carboxyl functional group . The carboxyl group consists of a carbonyl group (a carbon double bonded to an oxygen) and a hydroxyl group (a hydrogen bonded to an oxygen) .

Molecular Structure Analysis

The molecular structure of carboxylic acids, such as “3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride”, involves a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a trigonal planar shape around the carbonyl carbon .Chemical Reactions Analysis

Carboxylic acids are key players in human and animal metabolism . They can undergo various reactions, including reactions involving the O-H bond (acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond), decarboxylation (reactions in which the R-C bond is broken in such a way that CO2 is lost and R-H is formed), and substitution on the R group .科学的研究の応用

Chemical Synthesis

Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The compound “3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride” can be used in the chemical synthesis of cyclobutane-containing natural products .

Medicinal Chemistry

The molecular fragment of sulfoximines, such as in “3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride”, is considered the rising star of modern medicinal chemistry . Sulfone, sulfonamide, amine, and alcohol moieties have been replaced by sulfoximine often producing substances with improved water solubility, reduced lipophilicity, better permeability, lower efflux, and other desirable features .

Drug Design

Incorporation of a sulfoximine group into bioactive compounds often improves their ADME/Tox profile, and enhances potency . Moreover, the moiety of sulfoximine is chemically and metabolically stable . NH-sulfoximines can serve as both hydrogen bond donors and acceptors at the same time .

Pharmaceutical Applications

The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir . It exhibits distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .

Biological Evolution

The cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, which indicates the importance of cyclobutane in biological evolution .

Treatment of Autoimmune Diseases

Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure, which was found to increase the selectivity by 28 times towards the JAK1 receptor in the treatment of JAK1-mediated autoimmune diseases .

作用機序

特性

IUPAC Name |

3-(methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S.ClH/c1-11(7,10)5-2-4(3-5)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBSAUYUBAOOBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1CC(C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2378499-11-5 |

Source

|

| Record name | rac-(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2781067.png)

![methyl 2-{7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2781070.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2781071.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2781073.png)

![2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2781075.png)

![4-Chloro-3-nitropyrazolo[1,5-a]pyrazine](/img/structure/B2781081.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2781083.png)

![6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid](/img/structure/B2781084.png)